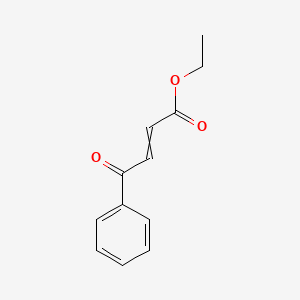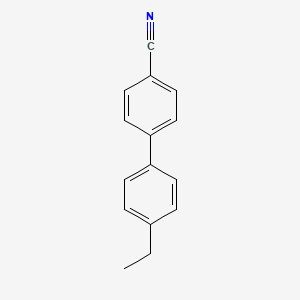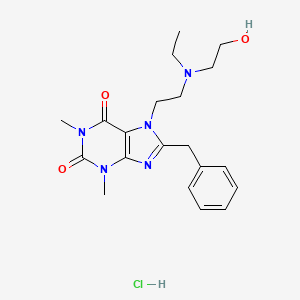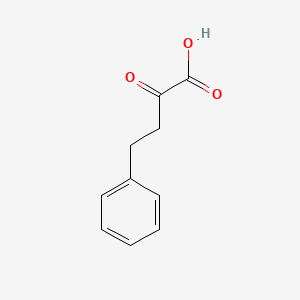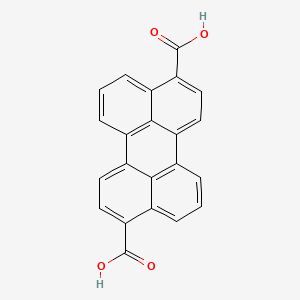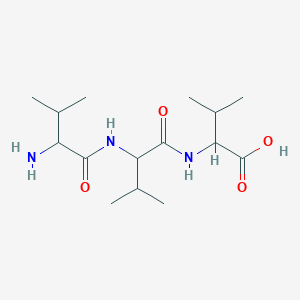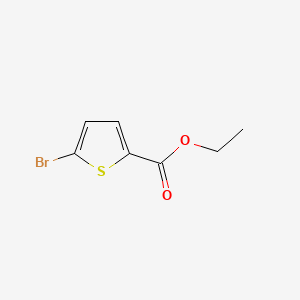
四甲基铵氢硫酸盐
描述
Tetramethylammonium hydrogen sulfate, also known as Tetramethylammonium hydrogensulfate hydrate, is generally used as a phase transfer catalyst . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .
Molecular Structure Analysis
The linear formula of Tetramethylammonium hydrogen sulfate is (CH3)4N(HSO4) · xH2O . The molecular weight is 171.22 on an anhydrous basis .Chemical Reactions Analysis
Tetramethylammonium hydrogen sulfate is commonly used as a catalyst and phase transfer agent in chemical reactions, especially in organic synthesis . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .Physical And Chemical Properties Analysis
Tetramethylammonium hydrogen sulfate is a solid substance . It has a melting point of 292-295 °C (lit.) .科学研究应用
相转移催化剂
四甲基铵氢硫酸盐常被用作相转移催化剂 . 相转移催化剂促进反应物从一相迁移到另一相,从而发生反应。这在其中一个反应物为离子而另一个反应物不为离子的反应中特别有用,因为它可以使反应更有效地进行。
用于 GC-MS 应用的衍生化试剂
四甲基铵氢硫酸盐的另一个应用是作为气相色谱-质谱 (GC-MS) 应用的衍生化试剂 . 在 GC-MS 中,衍生化试剂用于使分析物更易挥发且热稳定,这是分析所必需的。
聚合酶链式反应的增强剂
四甲基铵氢硫酸盐还可以用于增强聚合酶链式反应 (PCR) 的特异性和效率 . PCR 是一种广泛用于分子生物学中以复制特定 DNA 片段的方法。 在 PCR 中使用四甲基铵氢硫酸盐可以减少非特异性 DNA 片段的形成,并提高特异性 PCR 产物的产量 .
安全和危害
Tetramethylammonium hydrogen sulfate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
未来方向
While the future directions of Tetramethylammonium hydrogen sulfate are not explicitly mentioned in the search results, its use as a phase transfer catalyst and a derivatizing agent for GC-MS applications suggests potential for continued use in these areas .
Relevant Papers One relevant paper discusses the hydration of biologically relevant tetramethylammonium cation by neutron scattering and molecular dynamics . This research could provide insights into the behavior of Tetramethylammonium hydrogen sulfate in biological contexts .
作用机制
Target of Action
Tetramethylammonium hydrogen sulfate (TMAHS) is a quaternary ammonium salt . It is primarily used as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . The primary targets of TMAHS are the reactants in the organic synthesis reactions where it is used as a catalyst .
Mode of Action
As a phase transfer catalyst, TMAHS facilitates the migration of a reactant from one phase into another phase where reaction can take place . It increases the rate of reaction by enabling the reactant to dissolve in the reaction medium. As a derivatizing agent in GC-MS applications, TMAHS modifies the chemical structure of a compound to make it more amenable to analysis .
Biochemical Pathways
The specific biochemical pathways affected by TMAHS depend on the nature of the reaction it is catalyzing or the compound it is derivatizing . .
Result of Action
The result of TMAHS’s action is the facilitation of chemical reactions or the enhancement of compound detection in GC-MS applications . By acting as a phase transfer catalyst, TMAHS can increase the efficiency and yield of chemical reactions . As a derivatizing agent, it can improve the detection and analysis of certain compounds in GC-MS .
Action Environment
The action of TMAHS can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, TMAHS generally exhibits ferroelectricity in the temperature range from -104 °C to 40 °C . The efficacy and stability of TMAHS as a catalyst or derivatizing agent can also be affected by the specific conditions of the reaction or analysis it is used in .
生化分析
Biochemical Properties
Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the specificity and efficiency of polymerase chain reactions (PCR) by interacting with DNA polymerases and other components of the PCR mixture . These interactions are crucial for the formation of specific DNA fragments while minimizing non-specific products.
Cellular Effects
Tetramethylammonium hydrogen sulfate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . Additionally, it can cause depolarization in sympathetic and parasympathetic ganglia, leading to stimulation followed by blockage of neurotransmission . These effects highlight the compound’s impact on cellular communication and function.
Molecular Mechanism
The molecular mechanism of tetramethylammonium hydrogen sulfate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases and enhancing reaction efficiency . It also interacts with muscarinic receptors, leading to depolarization and subsequent blockage of neurotransmission . These interactions at the molecular level are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium hydrogen sulfate can change over time. The compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it has been shown to cause severe skin burns and systemic toxicity within minutes of exposure . These temporal effects are essential for understanding the compound’s stability, degradation, and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of tetramethylammonium hydrogen sulfate vary with different dosages in animal models. At low concentrations, the compound primarily causes first-degree chemical skin injuries without systemic toxicity . At higher concentrations, it can lead to severe systemic toxicity, including respiratory failure and death . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Tetramethylammonium hydrogen sulfate is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucose 4-epimerase, catalyzing the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are vital for understanding the compound’s role in metabolic processes and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of tetramethylammonium hydrogen sulfate within cells and tissues involve various transporters and binding proteins. The compound is readily absorbed from the gastrointestinal tract and distributed throughout the body . Studies on the rat jejunum indicate that its absorption involves a combination of simple diffusion and carrier-mediated transport, with nearly 100% absorption occurring within 60 to 90 minutes . These findings are essential for understanding the compound’s localization and accumulation within the body.
Subcellular Localization
Tetramethylammonium hydrogen sulfate’s subcellular localization affects its activity and function. The compound is generally used as a phase transfer catalyst, facilitating the transfer of reactants between different phases . Its localization within specific cellular compartments or organelles can influence its effectiveness in biochemical reactions. Understanding the subcellular localization of tetramethylammonium hydrogen sulfate is crucial for optimizing its use in various applications.
属性
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




